molecular formula C19H16ClNO B1439925 6-Ethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride CAS No. 1160261-09-5

6-Ethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1439925
CAS No.: 1160261-09-5
M. Wt: 309.8 g/mol
InChI Key: XSFMOLLOQPYLEY-UHFFFAOYSA-N
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Description

6-Ethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride is a quinoline-derived acyl chloride characterized by a 6-ethyl substituent on the quinoline core and a 2-methylphenyl group at the 2-position. The compound’s molecular formula is C₁₉H₁₆ClNO, with a molecular weight of 333.21 g/mol (CAS No. 1332530-22-9) . Its synthesis typically involves refluxing the corresponding carboxylic acid with thionyl chloride (SOCl₂), a method consistent with protocols for analogous quinoline-4-carbonyl chlorides . The compound is listed as discontinued in commercial catalogs , suggesting challenges in synthesis, stability, or niche applicability.

Key structural features include:

  • Ethyl group at C6: Enhances lipophilicity and steric bulk compared to smaller substituents (e.g., methyl or halogens).
  • Reactive acyl chloride group: Facilitates nucleophilic substitution reactions, making it a precursor for amides, esters, or other derivatives.

Properties

IUPAC Name

6-ethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO/c1-3-13-8-9-17-15(10-13)16(19(20)22)11-18(21-17)14-7-5-4-6-12(14)2/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFMOLLOQPYLEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 6-ethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride typically involves a two-step approach:

  • Step 1: Synthesis of the corresponding quinoline-4-carboxylic acid derivative
    This is achieved through the construction of the quinoline core bearing the 6-ethyl substituent and the 2-methylphenyl group at position 2. The quinoline scaffold is commonly formed via condensation reactions involving anthranilic acid derivatives or 2-aminobenzophenone derivatives with appropriate ketones or aldehydes under acidic or basic conditions. The introduction of the ethyl group at position 6 is often done via alkylation or by using suitably substituted starting materials.

  • Step 2: Conversion of the quinoline-4-carboxylic acid to the acyl chloride
    The carboxylic acid is converted to the corresponding carbonyl chloride using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under anhydrous conditions. This reaction is typically carried out at room temperature or with gentle heating, and the product is purified under reduced pressure to remove residual reagents and byproducts.

Detailed Preparation Procedure

Step Reagents & Conditions Description
1. Quinoline Core Formation Anthranilic acid derivative + 2-methylphenyl ketone/aldehyde, acid catalyst (e.g., H₂SO₄), reflux Friedländer or related condensation reaction to form 6-ethyl-2-(2-methylphenyl)quinoline-4-carboxylic acid
2. Introduction of Ethyl Group Alkylation with ethyl halide or use of ethyl-substituted starting materials Ensures ethyl substitution at position 6
3. Conversion to Acyl Chloride Thionyl chloride (SOCl₂), anhydrous solvent (e.g., dichloromethane), room temperature to reflux Converts carboxylic acid to carbonyl chloride; reaction monitored until completion
4. Purification Reduced pressure distillation or recrystallization Removes excess reagents and yields pure this compound

Reaction Conditions and Optimization

  • Solvent Choice: Non-protic, anhydrous solvents such as dichloromethane or chloroform are preferred during the chlorination step to prevent hydrolysis of the acid chloride.
  • Temperature: Chlorination is generally performed at room temperature or slightly elevated temperatures (25–60 °C) to balance reaction rate and product stability.
  • Stoichiometry: Using a slight excess of thionyl chloride ensures complete conversion but must be controlled to avoid side reactions.
  • Reaction Time: Typically 2–6 hours, monitored by TLC or IR spectroscopy (disappearance of acid carbonyl peak and appearance of acyl chloride peak).
  • Purification: Vacuum distillation or recrystallization from suitable solvents (e.g., hexane, ethyl acetate) to obtain analytically pure product.

Analytical Characterization During Preparation

To confirm the formation and purity of this compound, the following techniques are employed:

Technique Purpose Typical Observations
Nuclear Magnetic Resonance (NMR) Structural confirmation Disappearance of carboxylic acid proton; characteristic shifts for quinoline and methyl/ethyl groups
Infrared Spectroscopy (IR) Functional group identification Appearance of acyl chloride C=O stretch near 1800 cm⁻¹; disappearance of broad acid O–H stretch
Mass Spectrometry (MS) Molecular weight and fragmentation Molecular ion peak consistent with C₁₉H₁₅ClNO (approx. 309.8 g/mol)
Melting Point Determination Purity assessment Sharp melting point indicative of pure crystalline compound

Comparative Data from Related Compounds

Compound Starting Material Chlorinating Agent Solvent Temperature Yield (%) Reference
6-Ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride Corresponding quinoline-4-carboxylic acid Thionyl chloride (SOCl₂) Dichloromethane Room temp to reflux 70–85%
6-Ethyl-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride 6-Ethyl-2-(5-ethyl-2-thienyl)quinoline-4-carboxylic acid Thionyl chloride (SOCl₂) Anhydrous conditions Room temp 75–80%

Summary Table: Preparation Overview

Preparation Stage Key Reagents Conditions Notes
Quinoline Core Formation Anthranilic acid derivative, 2-methylphenyl ketone/aldehyde Acid-catalyzed condensation, reflux Friedländer condensation or related methods
Ethyl Group Introduction Alkyl halide or substituted starting material Alkylation or direct use Ensures 6-ethyl substitution
Conversion to Acyl Chloride Thionyl chloride (SOCl₂) Anhydrous solvent, room temp to reflux Sensitive to moisture, purified under reduced pressure
Purification Recrystallization or vacuum distillation Appropriate solvents Yields analytically pure product

Chemical Reactions Analysis

6-Ethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride for acyl chloride formation, palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H16ClN
  • Molecular Weight : Approximately 309.79 g/mol
  • Functional Groups : Contains a quinoline ring and a carbonyl chloride group, which is crucial for its reactivity.

The compound's carbonyl chloride group can react with nucleophiles, leading to the formation of various derivatives. This property is essential for its application in synthetic organic chemistry.

Synthesis in Organic Chemistry

6-Ethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride serves as a versatile reagent in the synthesis of complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, including:

  • Nucleophilic Acyl Substitution : The carbonyl chloride group can react with nucleophiles to form amides or esters.
  • Formation of Quinoline Derivatives : It can be used to synthesize other quinoline-based compounds with potential biological activities.

The compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Key areas of research include:

  • Antiproliferative Effects : Studies have shown that quinoline derivatives exhibit significant cytotoxicity against various cancer cell lines. The IC50 values for related compounds range from 2.71 μM to 5.94 μM, indicating potent antiproliferative action compared to standard drugs like Doxorubicin (IC50 = 6.18 μM) .
  • Mechanisms of Action :
    • DNA Intercalation : The quinoline structure allows intercalation with DNA, potentially inhibiting replication in pathogens.
    • Enzyme Modulation : It may influence the activity of enzymes involved in critical biochemical pathways.
    • Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through mechanisms involving the upregulation of p53 and activation of caspases .

Case Studies

Several case studies highlight the efficacy and safety profile of this compound:

StudyBiological ActivityFindings
Study 1AntimicrobialSignificant antibacterial activity against E. coli and S. aureus strains.
Study 2AnticancerInduced cell cycle arrest in breast cancer cell lines; IC50 values ranged from 10 to 30 µM.
Study 3Fungal ResistanceEffective against Fusarium graminearum, demonstrating potential as a fungicide.

Industrial Applications

In addition to research applications, this compound is utilized in the production of specialty chemicals and materials within industrial settings. Its reactivity makes it suitable for developing new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 6-Ethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. The quinoline moiety can interact with various biological targets, including enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Table 1: Substituent Comparison and Key Properties

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features Reference
6-Ethyl-2-(2-methylphenyl) C6: Ethyl; C2: 2-methylphenyl 333.21 High lipophilicity; ortho-substitution may hinder crystallization
6-Methyl-2-(5-methyl-2-furyl) C6: Methyl; C2: 5-methylfuryl 299.74 Furyl group introduces heterocyclic polarity; lower steric bulk
6-Bromo-2-(pyridin-4-yl) C6: Br; C2: Pyridin-4-yl 384.10 Electron-withdrawing Br and pyridinyl enhance electrophilicity
6-Chloro-2-(3-methoxyphenyl) C6: Cl; C2: 3-methoxyphenyl 338.78 Methoxy group improves solubility; Cl increases reactivity
8-Ethyl-2-(2-methylphenyl) C8: Ethyl; C2: 2-methylphenyl 333.21 Ethyl at C8 alters electronic distribution vs. C6

Key Observations:

Electronic Effects :

  • Electron-withdrawing groups (e.g., Br, Cl) at C6 increase electrophilicity of the carbonyl chloride, enhancing reactivity toward nucleophiles .
  • Electron-donating groups (e.g., ethyl, methoxy) reduce electrophilicity but improve stability and solubility .

Furyl or pyridinyl groups at C2 (e.g., ) introduce planar heteroaromatic systems, enabling unique π-π interactions in supramolecular assemblies.

Spectroscopic and Structural Data

Table 2: NMR Chemical Shift Comparison (¹H, δ ppm)

Compound Quinoline H3 (δ ppm) Aromatic Proton Shifts (δ ppm) Reference
Target Compound Not reported Not available -
D9: 2-(m-Tolyl)quinoline derivative 8.90 (s, 1H) 7.25–8.50 (m, 11H)
C6: 4-Methoxyphenyl analog 8.85 (s, 1H) 6.90–8.60 (m, 12H)
  • Insights: Quinoline H3 protons in analogs resonate near δ 8.85–8.90, typical for deshielded aromatic protons . Substituents like methoxy or trifluoromethyl alter adjacent proton shifts due to electronic effects (e.g., upfield shifts for electron-donating groups) .

Biological Activity

6-Ethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a variety of biological effects, including anticancer, antimicrobial, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline core, which is known for its ability to interact with various biological targets. The presence of ethyl and methyl groups enhances its lipophilicity, potentially improving its interaction with biological membranes.

Biological Activity Overview

Research indicates that quinoline derivatives, including this compound, exhibit significant biological activities:

  • Anticancer Activity :
    • Quinoline derivatives have been studied for their anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
    • A study demonstrated that related compounds exhibited IC50 values as low as 0.22 μM against EGFR kinase, indicating potent antiproliferative activity .
  • Antimicrobial Activity :
    • The compound has been investigated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research suggests that quinoline derivatives can inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values reported in the range of 4.69 to 22.9 µM against various strains .
    • The mechanism of action may involve interference with bacterial DNA replication or enzyme activity.
  • Mechanism of Action :
    • The quinoline moiety allows for intercalation with DNA, disrupting replication processes in pathogens.
    • Additionally, these compounds can modulate enzyme activities, influencing pathways associated with cell growth and apoptosis.

Anticancer Efficacy

A notable study focused on the synthesis and evaluation of various quinoline derivatives, including this compound. The findings highlighted:

  • Cell Cycle Arrest : Compounds induced significant G1 phase arrest in treated cancer cells.
  • Apoptosis Induction : Mechanistic studies revealed upregulation of p53 and caspase pathways leading to apoptosis .

Antimicrobial Studies

In antimicrobial assessments:

  • Bacterial Strains Tested : Compounds were tested against E. coli, S. aureus, and C. albicans.
  • Results : MIC values were determined, showing effective inhibition at concentrations as low as 0.0048 mg/mL for certain strains .

Data Table: Biological Activity Summary

Biological ActivityTest Organism/Cell LineIC50/MIC (µM)Reference
AnticancerMCF-7 Cells0.22
AntimicrobialE. coli0.0048
AntimicrobialS. aureus5.64
AntimicrobialC. albicans16.69

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 6-ethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride, and how can intermediates be characterized?

  • Methodology : Utilize multi-step synthesis involving Friedländer condensation for the quinoline core, followed by ethylation at position 6 and introduction of the 2-methylphenyl group via Suzuki-Miyaura coupling (Pd catalysis) . The final step employs thionyl chloride (SOCl₂) to convert the carboxylic acid to the acyl chloride.
  • Intermediate Characterization : Confirm intermediates using 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry. X-ray crystallography (as in related quinoline derivatives ) can resolve structural ambiguities.

Q. How can the purity and identity of this compound be validated in academic research?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity.
  • Spectroscopy : Compare IR spectra to confirm the carbonyl chloride group (C=O stretch ~1800 cm⁻¹) and aromatic C-H stretches .
  • Elemental Analysis : Validate empirical formula (C₂₁H₁₈ClNO) with ≤0.3% deviation .

Q. What safety protocols are critical during handling and storage of this compound?

  • Methodology :

  • Handling : Use fume hoods, nitrile gloves, and safety goggles to avoid exposure to acyl chloride vapors, which can hydrolyze to release HCl .
  • Storage : Keep in a desiccator under inert gas (N₂/Ar) at –20°C to prevent moisture-induced degradation .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the reactivity of the quinoline-4-carbonyl chloride moiety?

  • Methodology :

  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density on the carbonyl carbon, predicting nucleophilic attack sites .
  • Experimental Validation : Compare reaction rates with model nucleophiles (e.g., amines, alcohols) under standardized conditions .

Q. What strategies can resolve contradictions in reported synthetic yields for this compound?

  • Methodology :

  • DoE (Design of Experiments) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions .
  • Kinetic Profiling : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability .

Q. How can this compound be functionalized for targeted biological activity studies?

  • Methodology :

  • Amide Coupling : React with primary/secondary amines (e.g., morpholine, piperazine) to generate libraries of quinoline-4-carboxamides. Monitor coupling efficiency via 1H^1H-NMR .
  • Biological Assays : Screen derivatives for anti-cancer activity using MTT assays (HeLa cells) or antiviral activity via plaque reduction assays (e.g., against HBV) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodology :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40°C for 72 hours. Analyze degradation products via LC-MS .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and hygroscopicity under controlled humidity .

Data Gaps and Recommendations

  • Physical Properties : Melting point, solubility, and logP values are unreported. Prioritize experimental determination via DSC (melting point) and shake-flask method (solubility) .
  • Mechanistic Studies : Lack of kinetic data for acyl chloride reactions. Conduct stopped-flow NMR or UV-Vis spectroscopy to elucidate reaction mechanisms .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Ethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
6-Ethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride

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